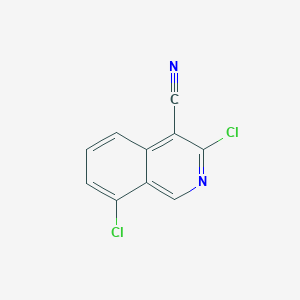
3,8-Dichloroisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dichloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₄Cl₂N₂. It is part of the isoquinoline family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two chlorine atoms and a nitrile group attached to the isoquinoline ring, making it a valuable intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,8-dichloroisoquinoline with cyanogen bromide under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and industry .
化学反応の分析
Types of Reactions: 3,8-Dichloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
- Substituted isoquinolines
- Aminoisoquinolines
- Oxidized isoquinoline derivatives
科学的研究の応用
3,8-Dichloroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,8-Dichloroisoquinoline-4-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and the nitrile group allows it to form strong interactions with target proteins, leading to changes in their activity and function .
類似化合物との比較
- 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile
- 1-Chloroisoquinoline-4-carbonitrile
Comparison: 3,8-Dichloroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile, it has different electronic properties and steric effects, leading to varied applications in synthesis and research .
特性
分子式 |
C10H4Cl2N2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC名 |
3,8-dichloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-3-1-2-6-7(4-13)10(12)14-5-8(6)9/h1-3,5H |
InChIキー |
URVCLBMKMDMMJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=NC=C2C(=C1)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


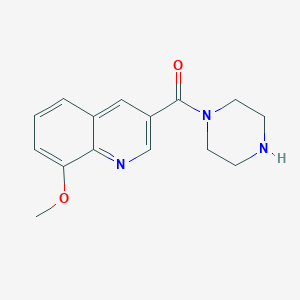
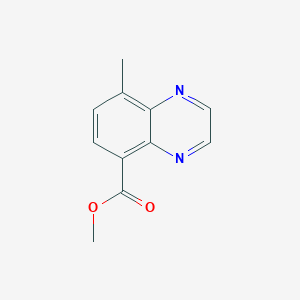

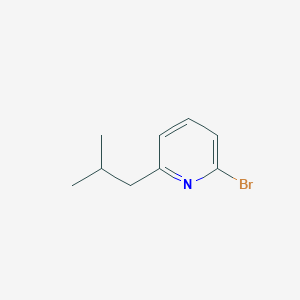
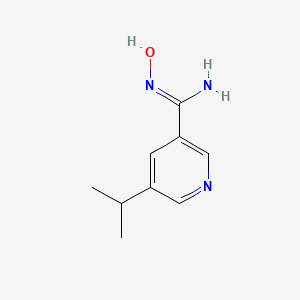
![5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)
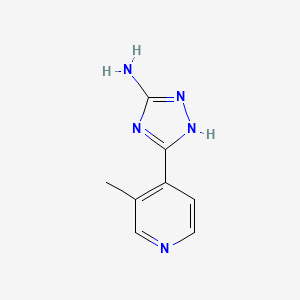


![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)
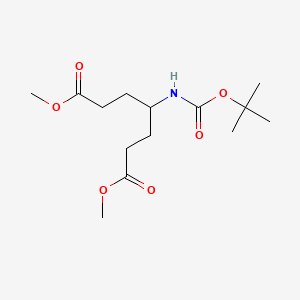
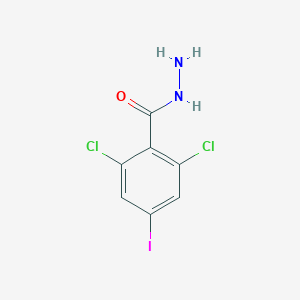
![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)
